Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[45]decane-9-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a chloropyrimidine derivative reacts with the spirocyclic core.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive functional groups during intermediate steps and are later removed under specific conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the spirocyclic nitrogen atoms.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a precursor for the development of novel spirocyclic compounds with potential biological activity.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in research and development for creating new chemical entities.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds like spirooxindoles and spirotetrahydroquinolines.
Pyrimidine Derivatives: Compounds such as 2-chloropyrimidine and its derivatives.
Uniqueness:
- The combination of a spirocyclic core with a pyrimidine moiety is relatively rare, providing unique structural features that may lead to distinct biological activities.
- The presence of the tert-butyl group offers additional stability and protection during synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4/c1-16(2,3)26-15(24)22-6-7-25-17(11-22)4-5-21(10-17)13(23)12-8-19-14(18)20-9-12/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLBYHRNIBRACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)C(=O)C3=CN=C(N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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